![molecular formula C12H16N2O7 B371943 2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL](/img/structure/B371943.png)
2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with hydroxymethyl and nitrophenylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Hydroxymethyl Group: This step often involves the hydroxymethylation of the tetrahydropyran ring using formaldehyde and a base.
Attachment of the Nitro-Phenylamino Group: This can be accomplished through a nucleophilic aromatic substitution reaction, where a nitrophenylamine is reacted with the hydroxymethylated tetrahydropyran under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions, or other reducing agents.
Substitution: Various nucleophiles, such as halides, thiols, or amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylamino group may play a crucial role in binding to these targets, while the hydroxymethyl and tetrahydropyran moieties contribute to the overall stability and solubility of the compound. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ortho-Nitrophenyl-β-galactoside: A compound with a similar nitrophenyl group, used as a substrate for detecting β-galactosidase activity.
Nitrophenylamino-tetrahydropyran Derivatives: Other derivatives with variations in the substituents on the tetrahydropyran ring.
Uniqueness
2-(HYDROXYMETHYL)-6-[(2-NITROPHENYL)AMINO]OXANE-3,4,5-TRIOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxymethyl and nitrophenylamino groups provide versatility in chemical modifications, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H16N2O7 |
|---|---|
Poids moléculaire |
300.26g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-(2-nitroanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H16N2O7/c15-5-8-9(16)10(17)11(18)12(21-8)13-6-3-1-2-4-7(6)14(19)20/h1-4,8-13,15-18H,5H2 |
Clé InChI |
PKPQWHJLNLCBIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


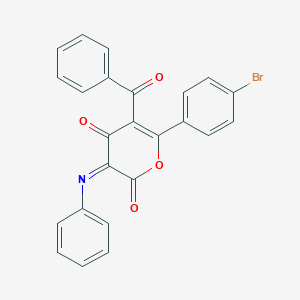
![12-Phenyl-5,6,7,12-tetrahydrobenzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B371861.png)
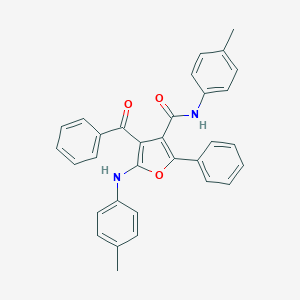
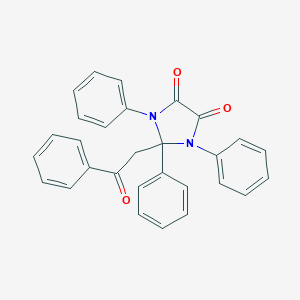
![3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one](/img/structure/B371866.png)

![12-Methyl-5,6,7,12-tetrahydrobenzo[6,7]cyclohept[1,2-b]indole](/img/structure/B371869.png)
![2,21-dioxa-10,13-diazapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,15,17,19-hexaene-9,14-dione](/img/structure/B371870.png)

![1~3a~,1~4~,1~5~,1~9b~-tetrahydro-2-aza-1~1~H-3(1,2)-benzena-1(3a,9b)-benzo[g]indolacyclopropaphane-1~2~,1~3~-dione](/img/structure/B371878.png)
![3-[(2-aminophenyl)imino]-1-(diphenylamino)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B371879.png)
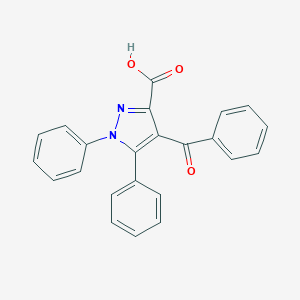
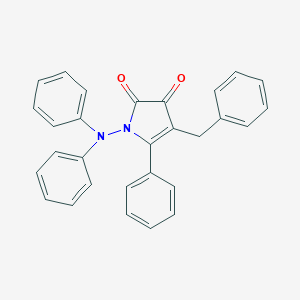
![1~8~-Phenyl-1~1~,1~3a~,1~8~,1~8a~-tetrahydro-2(1,2)-benzena-1(3a,8a)-pyrrolo[2,3-b]indolacyclopropaphane-1~2~,1~3~-dione](/img/structure/B371885.png)
